N-[3-(2-quinoxalinyl)phenyl]-2-furamide
Overview
Description
N-[3-(2-quinoxalinyl)phenyl]-2-furamide is a chemical compound with the molecular formula C19H13N3O2 and a molecular weight of 315.33 . It is also known by its CAS number 832679-46-6 .
Molecular Structure Analysis
The molecular structure of this compound consists of a furamide group attached to a phenyl ring, which is further connected to a quinoxalinyl group .Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 437.6±45.0 °C and a predicted density of 1.330±0.06 g/cm3 . Its pKa is predicted to be 12.41±0.70 .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : Innovative synthesis methods for related quinoxaline derivatives have been developed, such as palladium-catalyzed cyclization processes, which optimize yield and offer insights into the chemical properties of these compounds. The synthesis of furo[3,2-c]quinolin-4(5H)-ones via palladium-catalyzed cyclization of N-(2-iodophenyl)-N-methyl-3-furamide demonstrates the potential for creating structurally related compounds with varied biological activities (Lindahl et al., 2006).
Copper-Catalyzed Functionalizations : Research into the copper(II)-catalyzed remote sulfonylation of aminoquinolines has opened new pathways for introducing sulfide groups into quinoxaline derivatives, showcasing the versatility in modifying these molecules for enhanced properties (Xia et al., 2016).
Potential Therapeutic Applications
Antitumor Activity : Investigations into quinoxaline derivatives have identified potent antitumor activities. For instance, certain thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives have shown significant antiproliferative activity against cancer cell lines, suggesting potential utility in cancer treatment (Hung et al., 2014).
Antibacterial and Antiviral Potential : Synthesized quinoxaline derivatives have been evaluated for their antibacterial and antiviral properties. For instance, novel methyl-4-((substituted phenyl)[6H-indolo(2,3-b)quinoxalin-6-yl]methylamino)benzoate derivatives demonstrated notable antibacterial activity, indicating their potential in addressing antibiotic resistance (Murthy et al., 2011). Additionally, quinoxalin-2(1H)-one derivatives have been explored as inhibitors against hepatitis C virus, further emphasizing the therapeutic versatility of these compounds (Liu et al., 2011).
Bio-imaging Applications : A phenoxazine-based fluorescent chemosensor incorporating a quinoxaline moiety has been developed for the dual-channel detection of Cd2+ and CN− ions, demonstrating the utility of quinoxaline derivatives in bio-imaging applications. This chemosensor's application in live cells and zebrafish highlights its potential in environmental monitoring and biological research (Ravichandiran et al., 2020).
Properties
IUPAC Name |
N-(3-quinoxalin-2-ylphenyl)furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O2/c23-19(18-9-4-10-24-18)21-14-6-3-5-13(11-14)17-12-20-15-7-1-2-8-16(15)22-17/h1-12H,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBOTUFBKWFGBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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